Ethyl 3-hydroxy-2-oxobutanoate
Description
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-oxobutanoate |
InChI |
InChI=1S/C6H10O4/c1-3-10-6(9)5(8)4(2)7/h4,7H,3H2,1-2H3 |
InChI Key |
XEYRUKQDCANHNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2-oxobutanoate can be synthesized through the Claisen condensation reaction. This involves the reaction of ethyl acetate with sodium ethoxide, followed by acidification to yield the desired product . The reaction conditions typically require a non-protic solvent and a strong base such as sodium ethoxide to facilitate the formation of the enolate ion.
Industrial Production Methods
In industrial settings, this compound is produced by the esterification of acetoacetic acid with ethanol. This process involves the use of sulfuric acid as a catalyst and is carried out under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
Hydrolysis and Degradation
Ethyl 3-hydroxy-2-oxobutanoate undergoes base-catalyzed hydrolysis , particularly under alkaline conditions. For instance, LiOH in D₂O hydrolyzes ethyl 2-hydroxy-2,3-dimethyl-4-oxobutanoate to form 2-hydroxy-2,3-dimethyl-4-oxobutanoic acid, with ~70% conversion observed via ¹H NMR . The reaction proceeds via ester cleavage , leaving a carboxylic acid and ethanol .
Degradation pathways :
-
Unstable intermediates : 3-bromo-3-methyl-2-oxobutanoic acid undergoes hydrolysis to form isobutyric acid via dimethylketen intermediates .
-
Kinetics : Hydrolysis rates depend on pH and temperature, with aqueous solutions showing time-dependent degradation .
Rearrangement Reactions
The compound exhibits tertiary ketol rearrangements under basic conditions. For example, α-acetolactate (2-hydroxy-2-methyl-3-oxobutanoate) undergoes a carboxylate ion migration instead of methyl group migration, as shown by ¹³C NMR studies . This rearrangement is reversible and intramolecular, producing 3-hydroxy-3-methyl-2-oxobutanoate .
Mechanistic insights :
-
Stereochemical control : Enzymatic rearrangements (e.g., acetolactate decarboxylase) enforce stereoselectivity, favoring specific enantiomers .
-
Isotopic labeling : [3,4-¹³C₂]-α-acetolactate studies reveal sequential formation of labeled acetoin derivatives during rearrangement .
Tautomerization and Stability
This compound exists in equilibrium with its enol form (ethyl Z-3-hydroxy-2-butenoate). The enthalpy of mixing between tautomers is endothermic (∆Hₘix = 7.1 kJ/mol), stabilizing the pure components over the mixture .
Thermodynamic data :
| Property | Ethyl 3-oxobutanoate | Ethyl Z-3-hydroxy-2-butenoate |
|---|---|---|
| Vaporization enthalpy (ΔᵥH°m) | 61.6 ± 2.2 kJ/mol | 54.7 ± 1.3 kJ/mol |
| Liquid-phase ΔfH°m | -639.8 ± 2.4 kJ/mol | -647.7 ± 2.4 kJ/mol |
This highlights the enol’s lower stability in the gas phase .
Stereochemical Outcomes
Enzymatic reactions, such as those catalyzed by acetolactate synthase, produce stereospecific products . For example, (S)-α-acetohydroxybutyrate is formed exclusively, as confirmed by decarboxylase-mediated analysis . The stereochemistry arises from the enzyme’s active site constraints, favoring specific conformations during rearrangement .
Analytical methods :
Scientific Research Applications
Ethyl 3-hydroxy-2-oxobutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-oxobutanoate involves its conversion to the enolate ion under basic conditions. This enolate ion can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Ethyl 3-hydroxy-2-oxobutanoate shares core structural features with several β-keto esters, differing primarily in substituents and functional groups:
Physical and Chemical Properties
- Melting points: Hydrazone derivatives (e.g., ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate) exhibit higher melting points (156–175°C) due to intermolecular hydrogen bonding and planar structures .
- Solubility: Most derivatives are soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water.
- Tautomerism : Hydrazone analogs adopt keto-hydrazo tautomeric forms, as confirmed by X-ray crystallography (interplanar angle: 1.49°) .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic methods for Ethyl 3-hydroxy-2-oxobutanoate in academic laboratories?
- Methodological Answer : Two primary approaches are widely used:
-
Chemical Synthesis : Condensation reactions using ethyl oxobutanoate derivatives (e.g., ethyl 4-chloro-3-oxobutanoate) with nucleophiles like phenylhydrazines or ortho-phenylenediamines under mild acidic conditions. This method yields heterocyclic intermediates useful for further functionalization .
-
Enzymatic Reduction : Stereoselective microbial reduction of ethyl 2-methyl-3-oxobutanoate using bacterial strains (e.g., Klebsiella pneumoniae IFO 3319) achieves >99% enantiomeric excess (e.e.) and diastereomeric excess (d.e.). Optimized conditions include pH 7.0 and 30°C .
Table 1 : Efficiency of Bacterial Strains in Stereoselective Reduction
Bacterial Strain d.e. (%) e.e. (%) Yield (%) Klebsiella pneumoniae 99 >99 99 Other Enteric Strains 98–99 >99 85–95
Q. How can spectroscopic and chromatographic techniques characterize this compound?
- Methodological Answer :
- NMR : Analyze the NMR spectrum for diagnostic signals: the hydroxy proton (δ 2.5–3.5 ppm, broad), ester carbonyl (δ 170–175 ppm in ), and oxobutanoate ketone (δ 200–210 ppm in ).
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H] at m/z 161.16 (CHO) .
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30) resolves enantiomers when using chiral stationary phases .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity in microbial reduction of this compound precursors?
- Methodological Answer : Bacterial reductases (e.g., ketoreductases in Klebsiella pneumoniae) exhibit strict substrate specificity due to active-site hydrogen-bonding interactions. Molecular docking studies suggest that the syn-configuration of the hydroxy and methyl groups is stabilized by a conserved tyrosine residue. Mutagenesis of this residue reduces e.e. by >50% .
Q. How do hydrogen-bonding networks influence the crystallographic properties of this compound derivatives?
- Methodological Answer : X-ray crystallography reveals intramolecular N–H⋯O and C–H⋯π interactions that stabilize planar conformations. For example, ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate forms S(6) ring motifs via N1–H1N1⋯O3 bonds, critical for crystal packing . Graph-set analysis (Bernstein et al., 1995) identifies recurring motifs in related compounds, impacting solubility and melting points .
Table 2 : Key Crystallographic Parameters for this compound Derivatives
| Compound | Space Group | Hydrogen Bonds (Å) | R-Factor |
|---|---|---|---|
| Ethyl 2-hydrazinylidene-3-oxobutanoate | P | N–H⋯O: 1.98 | 0.042 |
| Ethyl 4-chloro-3-oxobutanoate | C2/c | C–H⋯Cl: 2.35 | 0.056 |
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates transition-state energies for nucleophilic attack. The α-ketoester group exhibits higher electrophilicity (Fukui = 0.15) at the carbonyl carbon, favoring attack by amines or hydrazines. Solvent effects (e.g., ethanol vs. DMSO) are modeled using the SMD continuum approach, showing a 10–15 kcal/mol reduction in activation energy in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
